molecular formula C10H7FN2O B012642 2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE CAS No. 100908-62-1

2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE

Cat. No.: B012642
CAS No.: 100908-62-1
M. Wt: 190.17 g/mol
InChI Key: NVGNGLIOIXXMRZ-UHFFFAOYSA-N
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Description

Alpha-Cyano-3-fluorocinnamamide is an organic compound characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-3-fluorocinnamamide typically involves the reaction of 3-fluorocinnamic acid with a cyanoacetylating agent. One common method is the reaction of 3-fluorocinnamic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of alpha-Cyano-3-fluorocinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-3-fluorocinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions are typical.

Major Products:

Mechanism of Action

The mechanism of action of alpha-Cyano-3-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues . Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Alpha-Cyano-4-hydroxycinnamic acid
  • Alpha-Cyano-3-chlorocinnamamide
  • Alpha-Cyano-3-bromocinnamamide

Comparison: Alpha-Cyano-3-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

CAS No.

100908-62-1

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+

InChI Key

NVGNGLIOIXXMRZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)F

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)F

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)F

Pictograms

Acute Toxic

Synonyms

2-Cyano-3-(m-fluorophenyl)acrylamide

Origin of Product

United States

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